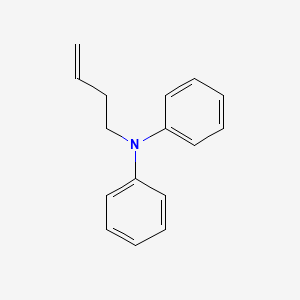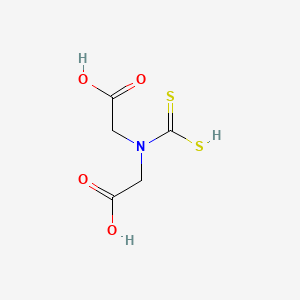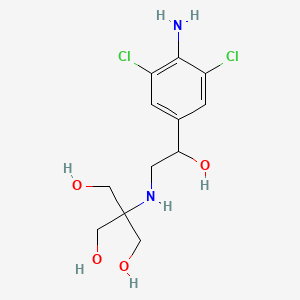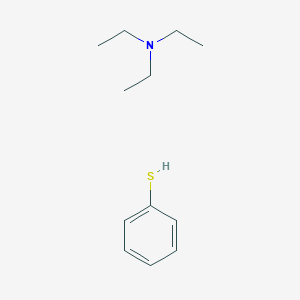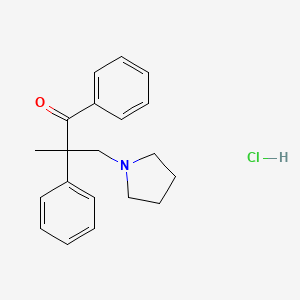
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound features a fused benzene and pyrrole ring system, making it an important structure in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as Oxone in THF/water are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its biological activities.
Oxindole: An oxidized derivative of indole with different biological properties.
Indoline: A reduced form of indole, often used in synthetic chemistry.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
38824-44-1 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C18H17N/c1-2-6-13(7-3-1)17-12-16-10-14-8-4-5-9-15(14)11-18(16)19-17/h1-3,6-7,10-12,19H,4-5,8-9H2 |
InChI Key |
WBGYPIPLPSGPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
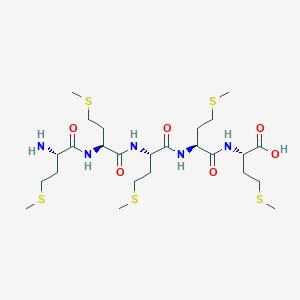
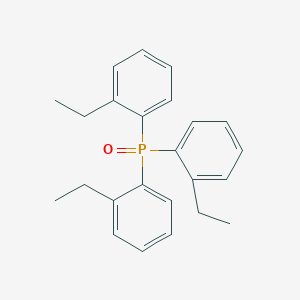
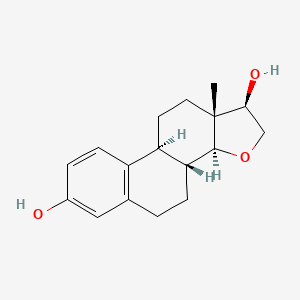

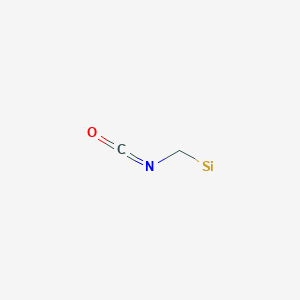
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
